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Compound of Interest

Compound Name: Tris(4-iodophenyl)amine

Cat. No.: B1352930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

Tris(4-iodophenyl)amine (CAS No: 4181-20-8), a crucial building block in the synthesis of

nanostructures and other advanced materials. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with

generalized experimental protocols for these analytical techniques.

Chemical Structure and Properties
IUPAC Name: 4-iodo-N,N-bis(4-iodophenyl)aniline[1]

Molecular Formula: C₁₈H₁₂I₃N[1][2][3]

Molecular Weight: 623.01 g/mol [3]

Monoisotopic Mass: 622.8104 Da[1][2]

Spectroscopic Data
The following data has been compiled from various sources to provide a detailed spectroscopic

profile of Tris(4-iodophenyl)amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a fundamental technique for elucidating the structure of organic

molecules. The ¹H and ¹³C NMR data for Tris(4-iodophenyl)amine are presented below.

Table 1: ¹H NMR Data for Tris(4-iodophenyl)amine

Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Number of
Protons

Assignment Solvent

7.54 Doublet (d) 8.9 6H
Ar-H (ortho to

Nitrogen)
CDCl₃

6.81 Doublet (d) 8.9 6H
Ar-H (meta to

Nitrogen)
CDCl₃

[Data

sourced from

ChemicalBoo

k.][4]

Table 2: ¹³C NMR Data for Tris(4-iodophenyl)amine

Chemical Shift (δ) ppm Assignment Solvent

146.5 Ar-C (C-N) CDCl₃

138.4 Ar-C (C-H) CDCl₃

126.0 Ar-C (C-I) CDCl₃

[Data sourced from

ChemicalBook.][4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule,

confirming its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for Tris(4-iodophenyl)amine
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Ion/Adduct Calculated m/z

[M]⁺ 622.80985

[M+H]⁺ 623.81768

[M+Na]⁺ 645.79962

[M+K]⁺ 661.77356

[M+NH₄]⁺ 640.84422

[Predicted data sourced from PubChemLite.][2]

Infrared (IR) Spectroscopy
While specific peak-by-peak data is not readily available in the cited literature, the expected IR

absorption bands for a tertiary aromatic amine like Tris(4-iodophenyl)amine can be predicted.

As a tertiary amine, it will not exhibit the characteristic N-H stretching bands seen in primary

and secondary amines.[5] The spectrum will be dominated by absorptions from the aromatic

rings.

Table 4: Expected IR Absorption Bands for Tris(4-iodophenyl)amine

Wavenumber Range (cm⁻¹) Vibration Type

3100 - 3000 Aromatic C-H Stretch

1600 - 1450 Aromatic C=C Ring Stretch

1335 - 1250 Aromatic C-N Stretch[5][6]

~1000 C-I Stretch

900 - 675 Aromatic C-H Out-of-Plane Bend

Experimental Protocols
The following are generalized methodologies for acquiring the spectroscopic data presented

above. Specific instrument parameters may vary.
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NMR Spectroscopy
Sample Preparation: A small quantity (typically 5-10 mg) of Tris(4-iodophenyl)amine is

dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in

a standard 5 mm NMR tube.

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is

typically acquired at a frequency of 300 or 400 MHz.[7] For ¹³C NMR, a frequency of 75 or

100 MHz is common.[7] Standard pulse sequences are used to acquire the spectra.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the

spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual

solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry
Sample Introduction: The sample can be introduced via direct infusion or after separation by

a chromatographic method like Gas Chromatography (GC) or Liquid Chromatography (LC).

Ionization: A suitable ionization technique is employed. For a molecule like Tris(4-
iodophenyl)amine, Electrospray Ionization (ESI) or Matrix-Assisted Laser

Desorption/Ionization (MALDI) are common choices.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio by a

mass analyzer (e.g., Quadrupole, Time-of-Flight).

Detection: The detector records the abundance of each ion, generating the mass spectrum.

IR Spectroscopy
Sample Preparation: For a solid sample like Tris(4-iodophenyl)amine, an Attenuated Total

Reflectance (ATR) accessory is often used.[1] A small amount of the powdered sample is

placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing the

sample with potassium bromide and pressing it into a thin disk.

Data Acquisition: The sample is scanned with infrared radiation over a typical range of 4000-

400 cm⁻¹. The instrument, such as a Bruker Tensor 27 FT-IR, records the frequencies at

which the sample absorbs the radiation.[1]
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Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is

analyzed to identify the characteristic functional group vibrations.

Workflow Visualization
The logical flow of spectroscopic analysis for a compound like Tris(4-iodophenyl)amine is

depicted below.
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Caption: Workflow for Spectroscopic Analysis of Tris(4-iodophenyl)amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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